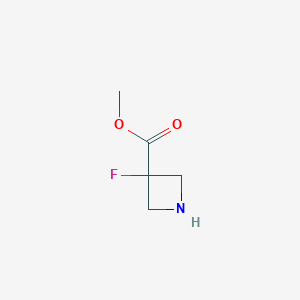

Methyl 3-fluoroazetidine-3-carboxylate

Description

Overview of Strained Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are fundamental building blocks in organic synthesis, with a significant number of pharmaceuticals and natural products incorporating these cyclic structures. researchgate.netnumberanalytics.com Among these, strained nitrogen heterocycles, such as aziridines and azetidines, hold a unique position. numberanalytics.com The inherent ring strain in these four-membered rings is a powerful driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions. nih.gov This reactivity makes them valuable synthetic intermediates, allowing for the construction of more complex molecular scaffolds. nih.gov While aziridines, the three-membered analogues, are highly reactive due to significant ring strain, azetidines offer a balance of stability and reactivity that makes them attractive motifs in medicinal chemistry. numberanalytics.comacs.org

The Role of Fluorine in Modifying Molecular Properties for Synthetic Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's properties. nih.govresearchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govtandfonline.com Strategic fluorination can block sites of metabolic oxidation, thereby increasing a drug's bioavailability. tandfonline.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. researchgate.netmdpi.com The judicious placement of fluorine can also induce conformational changes that may be beneficial for biological activity. researchgate.net

Contextualizing Azetidine-3-carboxylate Scaffolds in Modern Chemical Research

Azetidine (B1206935) carboxylic acids and their derivatives are important scaffolds in the development of biologically active compounds and peptidomimetics. researchgate.netmedwinpublishers.com The constrained four-membered ring of the azetidine core imparts a degree of conformational rigidity, which can be advantageous in designing molecules that fit into specific protein binding pockets. researchgate.net The carboxylate group at the 3-position provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening. rsc.org Azetidine-3-carboxylate derivatives have been incorporated into a variety of therapeutic agents, highlighting their importance as privileged structures in drug discovery. medwinpublishers.comresearchgate.net

Defining the Research Scope for Methyl 3-fluoroazetidine-3-carboxylate

This article will focus specifically on the chemical compound this compound. The discussion will be confined to its chemical properties, synthetic methodologies, and its role as a building block in medicinal chemistry. By examining this particular molecule, we can gain a deeper understanding of the interplay between the strained azetidine ring, the influential fluorine atom, and the versatile carboxylate functional group.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoroazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c1-9-4(8)5(6)2-7-3-5/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLQSAXAATZVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226087 | |

| Record name | 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-90-8 | |

| Record name | 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of Methyl 3 Fluoroazetidine 3 Carboxylate

Reactivity of the Carboxylate Ester Moiety

The methyl ester group in Methyl 3-fluoroazetidine-3-carboxylate is susceptible to a range of nucleophilic acyl substitution reactions common to carboxylate esters. These transformations are fundamental for converting the ester into other crucial functional groups like carboxylic acids and amides.

Hydrolytic Transformations to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to yield 3-fluoroazetidine-3-carboxylic acid is a common and straightforward transformation. This reaction is typically achieved under basic conditions. For instance, alkaline hydrolysis can be performed using alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide. google.com The reaction is generally carried out in an organic solvent like methanol (B129727) or in a solvent mixture at temperatures ranging from 0 to 40°C. google.com

In the synthesis of complex molecules, such as fluorescent probes, derivatives containing the this compound substructure have been successfully hydrolyzed. One specific example involved the use of 1 M NaOH in methanol at room temperature to efficiently cleave the methyl ester, yielding the corresponding carboxylic acid, which was then used in subsequent coupling reactions.

| Reaction | Reagents | Solvent | Temperature |

| Ester Hydrolysis | NaOH or other alkali metal hydroxides | Methanol, Dioxane, THF | 0 - 40 °C |

Transesterification Reactions

Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is a standard reaction for esters. While plausible for this compound under either acid or base catalysis, specific documented examples of this reaction for this particular compound are not prevalent in the reviewed literature. This transformation would allow for the synthesis of various other alkyl esters of 3-fluoroazetidine-3-carboxylic acid, potentially altering the steric and electronic properties of the molecule for further synthetic manipulations.

Amidation and Other Carboxylic Acid Derivative Formations

The conversion of the methyl ester to an amide is a key transformation that introduces a nitrogen-based functional group, crucial for building peptides and other bioactive molecules. This can be achieved directly from the ester or via a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation.

A direct amidation has been documented where this compound hydrochloride is reacted with a primary amine in the presence of a coupling agent like propylphosphonic anhydride (B1165640) (T3P) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). google.com This method facilitates the formation of the amide bond under relatively mild conditions. google.com

Alternatively, a two-step approach is frequently employed. The ester is first hydrolyzed to the carboxylic acid as described previously. The resulting acid is then activated with a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and reacted with an amine in the presence of a base like DIPEA to furnish the desired amide. nih.gov

| Reaction | Reagents | Key Features |

| Direct Amidation | Primary Amine, T3P, DIPEA | One-pot conversion from ester to amide. google.com |

| Two-Step Amidation | 1. NaOH (Hydrolysis) 2. Amine, HATU, DIPEA | Involves isolation of the intermediate carboxylic acid. nih.gov |

Reactivity Pertaining to the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a driving force for its reactivity, making it more reactive than larger, unstrained rings like pyrrolidine (B122466), yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.orgresearchwithrutgers.com

Nucleophilic Substitution Reactions on Substituted Azetidines

The reactivity of the azetidine ring in this compound is multifaceted. The nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile. This is demonstrated in palladium-catalyzed cross-coupling reactions where the azetidine nitrogen displaces a leaving group, such as a triflate, on an aromatic ring to form a new C-N bond. nih.gov

Conversely, nucleophilic substitution at the carbon atoms of the azetidine ring is also a consideration. The C3 position is substituted with a fluorine atom. Nucleophilic substitution to replace the fluorine atom would be challenging. The tertiary nature of the carbon atom makes an SN2-type backside attack sterically hindered. An SN1-type mechanism, proceeding through a carbocation intermediate, might be possible under certain conditions, but could be complicated by the electronic effects of the adjacent ester group and potential ring instability.

Ring-Opening Reactions of Related Strained Heterocycles

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a characteristic they share with other strained heterocycles like aziridines and β-lactams. rsc.orgrsc.org These reactions are a powerful tool for synthesizing linear amino compounds. However, azetidines are stable enough that ring-opening often requires activation. rsc.org

Activation is typically achieved by enhancing the electrophilicity of the ring carbons. This can be done through:

Acid Catalysis : Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack. Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, with the rate of decomposition being significantly faster at lower pH. nih.gov

Quaternization : Alkylation of the ring nitrogen to form a positively charged azetidinium salt creates a good leaving group and greatly facilitates nucleophilic ring-opening. researchgate.net

Once activated, the ring can be opened by a variety of nucleophiles. The regioselectivity of the attack depends on both steric and electronic factors of the substituents on the ring. researchgate.net For a molecule like this compound, nucleophilic attack would likely occur at the C2 or C4 positions, leading to the formation of a functionalized γ-amino acid derivative.

Derivatization at the Nitrogen Atom (e.g., N-protection/deprotection, N-alkylation)

The secondary amine of the azetidine ring is a key handle for molecular elaboration, allowing for the introduction of various substituents through protection and alkylation strategies.

N-Protection and Deprotection: The nitrogen atom of this compound can be readily protected with common amine protecting groups to facilitate subsequent reactions. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org The protection is typically achieved by treating the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorganic-chemistry.org Similarly, the benzyloxycarbonyl (Cbz) group can be installed using benzyl (B1604629) chloroformate. google.com

Deprotection of the N-Boc group is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by bubbling hydrogen chloride (HCl) gas through a solution in an anhydrous solvent like dioxane or ethyl acetate. reddit.commasterorganicchemistry.com These acidic conditions are generally compatible with the methyl ester, allowing for selective removal of the N-protection. mdpi.comresearchgate.net

N-Alkylation: The azetidine nitrogen can be functionalized through various N-alkylation methods. Reductive amination is a versatile strategy, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com Reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are effective for this transformation, allowing for the introduction of a wide array of alkyl and arylmethyl groups. masterorganicchemistry.comresearchgate.net

Direct alkylation with alkyl halides, such as benzyl bromide, provides another route to N-substituted derivatives. vulcanchem.commonash.edu These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Representative Conditions for N-Derivatization

| Transformation | Reagents and Conditions | Purpose |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., CH₂Cl₂/H₂O, EtOH) google.com | Protection of the nitrogen to prevent side reactions and modify reactivity. |

| N-Cbz Protection | Benzyl chloroformate (CbzCl), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₂Cl₂/H₂O, EtOH) google.com | Alternative nitrogen protection, removable by hydrogenolysis. |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) masterorganicchemistry.com | Introduction of diverse alkyl substituents. |

| N-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN, DMF) vulcanchem.com | Introduction of a benzyl group for structural modification. |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in Dioxane/EtOAc reddit.commdpi.com | Removal of the Boc group to liberate the free amine for further functionalization. |

Influence of the Fluorine Atom on Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine at the C3 position has a dramatic impact on the chemical properties of the azetidine ring, influencing both reactivity at various centers and the selectivity of transformations.

Inductive Effects of Fluorine on Reaction Centers

Fluorine is the most electronegative element, and its presence on the azetidine ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect influences the electron density of the entire molecule. A primary consequence is a significant decrease in the basicity of the azetidine nitrogen atom. The lone pair of electrons on the nitrogen is less available for protonation or for acting as a nucleophile, as the electron density is pulled away by the nearby fluorine atom. This reduced basicity can be advantageous in preventing undesired side reactions at the nitrogen during transformations elsewhere in the molecule.

Furthermore, the inductive effect stabilizes the carboxylate group, making the corresponding carboxylic acid a stronger acid compared to its non-fluorinated analog. This electronic modulation is a key feature exploited in the design of fluorinated bioactive molecules. google.com

Regiochemical and Stereochemical Outcomes in Transformations

The fluorine atom plays a crucial role in directing the outcomes of reactions involving the azetidine ring, particularly in ring-opening reactions of activated intermediates like aziridinium (B1262131) or azetidinium ions. While this compound itself is relatively stable, related fluorinated systems have shown that the fluorine atom can control regioselectivity. Computational and experimental studies on related strained heterocycles demonstrate that fluorine substitution can dictate the position of nucleophilic attack. This control is attributed to a combination of steric and electronic factors, including the electrostatic gauche effect, which can influence the conformation of transition states and favor one regioisomeric product over another. In some cases, the presence and stereochemistry of fluorine can dramatically reverse or enhance the selectivity of ring-opening compared to non-fluorinated analogs. researchgate.net

Exploration of Functional Group Interconversions

The functional groups attached to the 3-position of the azetidine ring can be interconverted to provide access to a variety of useful derivatives.

Oxidation of Hydroxymethyl Precursors to Carboxylic Acids

A key synthetic route to 3-fluoroazetidine-3-carboxylic acid derivatives involves the oxidation of a hydroxymethyl precursor. nih.gov For instance, a synthetic pathway can start with a protected azetidine, such as 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine. After swapping the initial N-protecting group for a Boc group, the resulting (1-Boc-3-fluoroazetidin-3-yl)methanol can be subjected to oxidation. Standard oxidizing agents can be employed for this transformation to yield the corresponding carboxylic acid, 1-Boc-3-fluoroazetidine-3-carboxylic acid, which can then be esterified to the methyl ester if desired. nih.gov This sequence highlights a reliable method for accessing the carboxylic acid and ester functionalities from the more readily available alcohol.

Transformations Involving Bromomethyl Groups for Alkylation or Cross-Coupling

While specific literature detailing the synthesis and reactivity of a 3-(bromomethyl)-3-fluoroazetidine derivative is not extensively documented, the expected reactivity of such an intermediate can be inferred from the behavior of other alkyl bromides. A bromomethyl group serves as an excellent electrophile for alkylation reactions and a versatile partner in cross-coupling chemistry.

Alkylation: A hypothetical N-protected 3-(bromomethyl)-3-fluoroazetidine would be a potent alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. This would allow for the direct attachment of the 3-fluoroazetidin-3-ylmethyl moiety to other molecules, a valuable strategy for introducing this fluorinated scaffold.

Cross-Coupling Reactions: The C(sp³)-Br bond of a bromomethyl group can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful C-C bond-forming reaction. organic-chemistry.orgnih.gov It is plausible that an N-protected 3-(bromomethyl)-3-fluoroazetidine could couple with various aryl or vinyl boronic acids or esters under palladium catalysis to generate 3-arylmethyl- or 3-vinylmethyl-3-fluoroazetidine derivatives. mdpi.comresearchgate.net Similarly, Sonogashira coupling with terminal alkynes could potentially be used to synthesize 3-alkynylmethyl derivatives. nih.gov The success of these reactions would depend on finding suitable catalytic systems that can activate the C(sp³)-Br bond without leading to side reactions.

Table 2: Potential Transformations of a 3-(Bromomethyl)-3-fluoroazetidine Derivative

| Reaction Type | Potential Coupling Partner | Potential Product |

|---|---|---|

| Nucleophilic Alkylation | Amine (R₂NH), Thiol (RSH) | N-protected 3-(aminomethyl)-3-fluoroazetidine, N-protected 3-(thiomethyl)-3-fluoroazetidine |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | N-protected 3-(arylmethyl)-3-fluoroazetidine organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | N-protected 3-(alkynylmethyl)-3-fluoroazetidine nih.gov |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Utility in Pharmaceutical Research and Development

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy for enhancing metabolic stability, binding affinity, and lipophilicity. Methyl 3-fluoroazetidine-3-carboxylate provides a ready-made, fluorinated cyclic scaffold, making it a compound of significant interest in the development of novel therapeutics.

The 3-fluoroazetidine-3-carboxylic acid framework, for which the methyl ester is a direct precursor, is considered a building block with high potential in medicinal chemistry. nih.gov The introduction of a fluorine atom can precisely modulate the electronic properties of the nearby nitrogen atom, which in turn can alter the acidity, basicity, and metabolic stability of the final molecule. researchgate.net This tailored characteristic is highly advantageous for pharmaceutical applications. researchgate.net The utility of this scaffold is demonstrated in its use to create novel iminosugars, such as trans,trans-2,4-dihydroxy-3-fluoroazetidine, which has been shown to inhibit the growth of pancreatic cancer cells. acs.orgnih.gov This highlights the role of the fluoroazetidine core in generating molecules with significant biological activity.

This compound serves as a key starting material for more complex and functionalized intermediates used in drug discovery. A primary example is its role in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. nih.govfluoromart.com This N-Boc protected version is a stable, easily handled intermediate that allows for further chemical manipulation and incorporation into larger molecules through peptide coupling or other synthetic transformations. The parent compound, 3-fluoroazetidine-3-carboxylic acid, is recognized as a new cyclic fluorinated beta-amino acid, underscoring its importance as a foundational piece for creating more advanced derivatives. nih.gov

The rigid structure of the azetidine (B1206935) ring makes its derivatives excellent candidates for use as constrained amino acid mimics in peptidomimetics. nih.govrsc.org These mimics are designed to imitate the structure of natural peptides but with improved properties, such as resistance to enzymatic degradation. The 3-aminoazetidine-3-carboxylic acid moiety, a close analogue, is known to act as a β-turn inducer in peptides, a critical secondary structure for protein-protein interactions. researchgate.net

Specifically, 3-fluoroazetidine (B1273558) amino acids are synthesized as stable analogues of 3-hydroxyazetidinecarboxylic acid. acs.orgnih.gov The hydroxy version can be unstable under certain conditions, but the substitution of the hydroxyl group with a bioisosteric fluorine atom prevents undesirable degradation pathways like reverse aldol (B89426) cleavage. acs.orgnih.gov This makes fluorinated azetidines superior building blocks for constructing robust peptide scaffolds. acs.orgfluoromart.com

| Application Area | Key Research Finding | Significance |

| Bioactive Scaffolds | The fluoroazetidine core is used to synthesize iminosugars that inhibit pancreatic cancer cell growth. acs.orgnih.gov | Demonstrates the scaffold's ability to impart potent biological activity. |

| Pharmaceutical Intermediates | Serves as a direct precursor to 1-Boc-3-fluoroazetidine-3-carboxylic acid. nih.govfluoromart.com | Enables the creation of stable, protected building blocks for multi-step synthesis. |

| Peptidomimetics | Acts as a conformationally constrained proline or hydroxyproline (B1673980) analogue. acs.orgnih.gov | Provides structural rigidity and can induce specific secondary structures like β-turns in peptides. researchgate.net |

| Metabolic Stability | The fluorine atom serves as a bioisostere for a hydroxyl group, preventing metabolic degradation. acs.orgnih.gov | Enhances the stability and potential in-vivo lifetime of peptide-based drugs. |

Integration into Heterocyclic Scaffolds

The reactivity of the azetidine ring, particularly the secondary amine, allows for its integration into a wide variety of larger, more complex heterocyclic systems.

The azetidine-3-carboxylate moiety is a versatile component for building larger molecules that retain the core four-membered ring. Research has shown that the related azetidine-3-carboxylic acid scaffold can be successfully incorporated into the C-7 position of fluoroquinolones, a critical class of antibiotics. researchgate.net This demonstrates that the azetidine ring can be appended to existing drug scaffolds to create new derivatives with potentially novel or improved antibacterial and anticancer properties. researchgate.net The nitrogen atom of the azetidine ring provides a convenient handle for such modifications.

The azetidine core is also utilized in the construction of more intricate polycyclic and spirocyclic systems. While direct examples involving the fluorinated methyl ester are specific, the synthetic utility of the parent azetidine structure is well-established. For instance, the closely related Methyl 1-Boc-azetidine-3-carboxylate is used as a precursor for synthesizing azaspiro[3.4]octanes, which are spirocyclic compounds containing the azetidine ring fused to a five-membered ring. sigmaaldrich.com Furthermore, the synthesis of 3-fluoroazetidine carboxylic acids often proceeds through bicyclic azetidine intermediates, showcasing the formation of fused ring systems during the synthetic pathway. nih.gov This established reactivity highlights the potential of this compound to serve as a foundational element for complex, multi-ring scaffolds in chemical synthesis.

| Integration Strategy | Example System | Synthetic Outcome |

| Appending to Scaffolds | Azetidine-3-carbonyl derivatives of fluoroquinolones. researchgate.net | Creation of hybrid molecules with potential dual-action biological activity. |

| Spirocycle Formation | Precursors to azaspiro[3.4]octanes (from a related compound). sigmaaldrich.com | Access to complex three-dimensional structures for drug discovery. |

| Fused Ring Intermediates | Bicyclic azetidines formed during the synthesis of fluoro-azetidines. nih.gov | Demonstrates the amenability of the core structure to form fused systems. |

Contribution to Organofluorine Chemistry and Material Science

The strategic introduction of fluorine into organic molecules is a well-established method for modulating their chemical and physical properties. nih.gov Compounds like this compound are key players in this field, known as organofluorine chemistry. elsevierpure.combeilstein-journals.org

The use of fluorinated building blocks is essential for the development of novel molecules in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net The high electronegativity of fluorine creates a strong, polarized carbon-fluorine bond, which can enhance resistance to metabolic degradation. nih.gov This makes building blocks like this compound highly sought after for designing new drugs and performance materials. beilstein-journals.org The azetidine ring itself provides a rigid scaffold, which can be beneficial for locking a molecule into a specific conformation for optimal interaction with a target.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity. Incorporating fluorine is a powerful strategy in SAR exploration. nih.gov By replacing a hydrogen atom with a fluorine atom, chemists can systematically probe the electronic and steric requirements of a biological target. nih.govresearchgate.net The introduction of fluorine can influence the acidity or basicity of nearby functional groups, which in turn affects how the molecule interacts with proteins or enzymes. researchgate.net This allows for the fine-tuning of a compound's potency and selectivity. The defined stereochemistry of a building block like this compound provides a precise way to introduce these changes and study their effects on biological function.

Specific Examples of Synthetic Pathways Utilizing this compound

The utility of this compound is demonstrated in its application as a starting material or intermediate in the synthesis of more complex molecular architectures.

Fluorescein (B123965) and its derivatives are a class of widely used fluorescent dyes in biology and medicine. researchgate.netiscientific.org The typical synthesis of the core fluorescein structure involves the acid-catalyzed condensation of a phthalic anhydride (B1165640) with a resorcinol. encyclopedia.pub Modifications are often made to the fluorescein scaffold to attach it to other molecules or to alter its fluorescent properties. encyclopedia.pub

While direct synthesis pathways for fluorescein derivatives using this compound are not extensively documented, such building blocks could theoretically be incorporated. For instance, a fluorescein derivative functionalized with a reactive group, such as an amine or an activated carboxylic acid, could be coupled with the azetidine ring of a compound derived from this compound. This would create a novel fluorescent probe where the fluorinated azetidine moiety could potentially enhance properties like cell permeability or target-specific interactions.

A notable application of azetidine-3-carbonyl structures is in the synthesis of novel fluoroquinolone derivatives. A study detailed the design and multistep synthesis of a series of new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives attached at the C-7 position of a fluoroquinolone core. uncst.go.uguncst.go.ugresearchgate.net These new compounds were subsequently evaluated for their antibacterial and anticancer properties. uncst.go.ugresearchgate.net

The synthetic pathway involved coupling an azetidine-3-carboxylic acid derivative with a hydrazino-fluoroquinolone intermediate. uncst.go.ug The resulting compounds showed promising biological activity. uncst.go.ugresearchgate.net For example, one derivative exhibited good antibacterial activity against several strains of bacteria, including Methicillin-resistant S. aureus. uncst.go.ugresearchgate.net Other derivatives displayed significant growth inhibition against various human cancer cell lines. uncst.go.ugresearchgate.net

The research findings highlight the value of the azetidine-3-carbonyl scaffold in generating new bioactive compounds. Below is a table summarizing the reported biological activities for selected derivatives from the study. uncst.go.ugresearchgate.net

| Compound ID | Target Organism/Cell Line | Activity Noted |

| 6i | Methicillin-sensitive Staphylococcus aureus | Good antibacterial activity (MIC: 0.25–16.00 µg/mL) uncst.go.ugresearchgate.net |

| 6i | Methicillin-resistant S. aureus | Good antibacterial activity (MIC: 0.25–16.00 µg/mL) uncst.go.ugresearchgate.net |

| 6i | Escherichia coli (ATCC 35218) | Good antibacterial activity (MIC: 0.25–16.00 µg/mL) uncst.go.ugresearchgate.net |

| 6c, 6g, 6h | MCF-7 Breast carcinoma | Good growth inhibition uncst.go.ugresearchgate.net |

| 6c, 6g, 6h | HCT-116 Colon carcinoma | Good growth inhibition uncst.go.ugresearchgate.net |

| 6c, 6g, 6h | A549 Lung adenocarcinoma | Good growth inhibition uncst.go.ugresearchgate.net |

| 6h | MCF-7 Breast carcinoma | Most active against this cell line, superior to ciprofloxacin (B1669076) uncst.go.ugresearchgate.net |

Variations at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a common site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Protecting the azetidine nitrogen is a crucial step in the synthesis and further functionalization of this compound. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), which offer stability under various reaction conditions and can be selectively removed.

The synthesis of N-Boc protected 3-fluoroazetidine-3-carboxylic acid, a precursor to the methyl ester, has been successfully achieved. One synthetic pathway involves the bromofluorination of an N-protected propenylamine derivative, followed by ring closure, deprotection, and subsequent protection with a Boc group. This N-Boc derivative is a key intermediate for creating further derivatives.

A patented method describes the synthesis of both N-Boc and N-benzyloxycarbonyl (Cbz) protected this compound from 3-hydroxyazetidine-3-carbonitrile (B15234570) methyl ester. The process involves fluorination followed by the introduction of the protecting group.

Table 1: Synthesis of N-Protected this compound Derivatives

| Protecting Group | Precursor | Reagents and Conditions | Product | Reference |

| tert-butoxycarbonyl (Boc) | 1-Diphenylmethyl-3-fluoro-3-hydroxymethylazetidine | 1. Ceric ammonium (B1175870) nitrate (B79036) (CAN) 2. Boc anhydride (Boc₂O) 3. Oxidation (e.g., RuCl₃/NaIO₄) 4. Esterification (e.g., with methanol) | Methyl 1-Boc-3-fluoroazetidine-3-carboxylate | |

| Benzyloxycarbonyl (Cbz) | Methyl 3-hydroxyazetidine-3-carboxylate | 1. Diethylaminosulfur trifluoride (DAST) 2. Benzyl chloroformate (CbzCl), Triethylamine (B128534) (TEA) | Methyl 1-(benzyloxycarbonyl)-3-fluoroazetidine-3-carboxylate | |

| Benzyl (Bn) | This compound hydrochloride | Benzylamine, N,N-diisopropylethylamine (DIPEA) in acetonitrile | Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate |

Beyond simple protection, the azetidine nitrogen can be substituted with a variety of functional groups to create analogues with diverse properties. These substitutions are typically achieved by reacting the unprotected or deprotected 3-fluoroazetidine-3-carboxylate with appropriate electrophiles.

For instance, N-alkylation can be performed to introduce alkyl or arylalkyl groups. The synthesis of N-benzyl derivatives is a common example, often achieved through reductive amination or direct alkylation with a benzyl halide. The N-benzyl group can serve as both a protecting group and a functional substituent.

More complex substituents can also be introduced. A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives linked to fluoroquinolones have been synthesized, demonstrating the utility of the azetidine scaffold in creating hybrid molecules.

Table 2: Examples of N-Substituted Azetidine Derivatives

| N-Substituent | Synthetic Method | Application/Significance | Reference |

| Benzyl | Reaction with benzylamine | Precursor for further synthesis, analogue for biological screening | |

| Fluoroquinolone moiety | Multi-step synthesis involving coupling reactions | Investigated for antibacterial and anticancer properties | |

| Various alkyl and aryl groups | Nucleophilic substitution with corresponding halides | Exploration of structure-activity relationships |

Modifications at the Carboxylate Position

The methyl ester group at the C3 position is another key site for chemical modification, allowing for the synthesis of a range of functional derivatives such as carboxylic acids, amides, nitriles, alcohols, and aldehydes.

Hydrolysis of the methyl ester of N-protected 3-fluoroazetidine-3-carboxylate yields the corresponding carboxylic acid. For example, 1-Boc-3-fluoroazetidine-3-carboxylic acid is a stable, crystalline solid that serves as a valuable intermediate for peptide synthesis and other coupling reactions.

The carboxylic acid can be further converted into other derivatives.

Amides: Standard peptide coupling conditions can be used to form amides by reacting the carboxylic acid with various amines. A general approach involves activating the carboxylic acid (e.g., with a carbodiimide (B86325) or by converting it to an acyl chloride) followed by the addition of an amine.

Nitriles: The synthesis of the corresponding nitrile can be achieved through the dehydration of a primary amide, for instance, by using reagents like thionyl chloride.

Reduction of the carboxylate functional group provides access to the corresponding primary alcohol or aldehyde, which are important building blocks for further synthetic transformations.

Alcohols: The methyl ester can be reduced to the primary alcohol, (1-Boc-3-fluoroazetidin-3-yl)methanol, using standard reducing agents like lithium borohydride (B1222165) or by a two-step process of hydrolysis to the acid followed by reduction. The unprotected alcohol, (3-fluoroazetidin-3-yl)methanol, is also synthetically accessible and commercially available as its hydrochloride salt.

Aldehydes: The partial reduction of the ester or the corresponding carboxylic acid to an aldehyde is a more delicate transformation. Specific reagents and controlled conditions are required to prevent over-reduction to the alcohol. For example, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common method for reducing esters to aldehydes. The resulting N-Boc-3-fluoroazetidine-3-carbaldehyde is a known compound.

Table 3: Modifications at the C3-Carboxylate Position

| Derivative | Starting Material | Key Reagents/Reaction | Product | Reference |

| Carboxylic Acid | Methyl 1-Boc-3-fluoroazetidine-3-carboxylate | Potassium carbonate in aqueous dioxane or other hydrolysis conditions | 1-Boc-3-fluoroazetidine-3-carboxylic acid | |

| Amide | 1-Boc-3-fluoroazetidine-3-carboxylic acid | Amine, coupling agents (e.g., HATU, EDC) | 1-Boc-3-fluoroazetidine-3-carboxamide | |

| Nitrile | 1-Boc-3-fluoroazetidine-3-carboxamide | Dehydrating agent (e.g., SOCl₂, P₂O₅) | 1-Boc-3-fluoroazetidine-3-carbonitrile | |

| Alcohol | Methyl 1-Boc-3-fluoroazetidine-3-carboxylate | Reducing agent (e.g., LiBH₄) | (1-Boc-3-fluoroazetidin-3-yl)methanol | |

| Aldehyde | Methyl 1-Boc-3-fluoroazetidine-3-carboxylate | Reducing agent (e.g., DIBAL-H) at low temperature | 1-Boc-3-fluoroazetidine-3-carbaldehyde |

Substituent Variations on the Azetidine Ring

Introducing additional substituents onto the carbon backbone of the azetidine ring is synthetically challenging due to the ring strain and the quaternary nature of the C3 carbon. Most synthetic efforts focus on building the 3-fluoro-3-carboxylate azetidine core rather than post-synthesis modification of the ring itself.

However, related analogues with different substituents on the ring have been synthesized. For example, strategies have been developed for the synthesis of 3-aryl-3-fluoroazetidines. Furthermore, methods for preparing 3-aryl-azetidine-3-carboxylic acid derivatives have been reported, which could potentially be adapted to introduce a fluorine atom.

Research in this area often involves constructing the substituted ring from acyclic precursors rather than direct substitution on a pre-formed azetidine ring. The development of methodologies for direct C-H functionalization of the azetidine ring could open new avenues for creating novel analogues of this compound.

Analogues with Different Substituents at the 3-position (e.g., hydroxymethyl, aminomethyl, bromomethyl)

The functionalization of the 3-position of the 3-fluoroazetidine ring allows for the creation of a diverse range of analogues with tailored properties. Key to these syntheses is the generation of versatile intermediates that can be further elaborated.

One important analogue is the hydroxymethyl derivative. The synthesis of 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine has been reported as a crucial step in a pathway towards 3-fluoroazetidine-3-carboxylic acid. nih.gov This intermediate is typically formed through a multi-step sequence involving bromofluorination of a protected propenylamine, followed by reduction and cyclization. nih.gov The resulting hydroxymethyl group can be oxidized to the carboxylic acid or used as a handle for further modifications. nih.gov

Aminomethyl analogues are also of significant interest. A common strategy to access these compounds is through an azidomethyl intermediate. For instance, 4-(azidomethyl)-3-fluoro-Aze has been synthesized and serves as a precursor to the corresponding aminomethyl compound via reduction of the azide (B81097) group. acs.org This provides a dipeptide isostere with potential applications in creating novel peptide secondary structures. acs.org

Bromomethyl substituents can be introduced to create reactive intermediates for nucleophilic substitution. A general route for synthesizing alkyl 3-bromoazetidine-3-carboxylates has been developed, which involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net Although this specific example is for a non-fluorinated analogue, similar strategies can be envisioned for the fluorinated counterpart, providing a versatile building block for further chemical exploration. researchgate.net

Comparison of Synthetic Strategies for 3-Fluoroazetidine-3-methyl and 3-Fluoroazetidine-3-carboxylic Acid Derivatives

The synthesis of 3-fluoroazetidine derivatives with either a methyl or a carboxylic acid group at the 3-position requires distinct, though sometimes conceptually similar, strategies.

The synthesis of 3-fluoroazetidine-3-methyl derivatives , such as 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, often begins with an appropriate alkenyl azide. A key step in this process is the bromofluorination of the double bond, followed by the reduction of the azide to an amine and subsequent intramolecular cyclization to form the azetidine ring.

In contrast, a successful pathway to 3-fluoroazetidine-3-carboxylic acid derivatives , like 1-Boc-3-fluoroazetidine-3-carboxylic acid, starts from a different precursor, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. nih.gov The synthesis involves a bromofluorination reaction, reduction of the imino bond, and ring closure. nih.gov This yields a 3-hydroxymethyl-3-fluoroazetidine intermediate. nih.gov The final carboxylic acid is then obtained through subsequent protection/deprotection steps and oxidation of the hydroxymethyl group. nih.gov

Related Fluorinated Cyclic Amino Acid Derivatives

Synthesis and Applications of 3-Fluoroazetidine-3-carboxylic Acid

3-Fluoroazetidine-3-carboxylic acid is a valuable building block for peptide chemistry. acs.org Its synthesis has been approached through several routes. One prominent method starts from D-glucose, which is converted to 3-fluoroglucose. acs.org Through a series of standard carbohydrate manipulations, bicyclic azetidines are formed, which are then processed to yield the desired enantiomeric fluoro-azetidine esters. acs.org Another effective strategy involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, which ultimately yields 1-Boc-3-fluoroazetidine-3-carboxylic acid after several intermediate steps. nih.gov

The primary application of 3-fluoroazetidine-3-carboxylic acid is as a peptidomimetic. acs.org It serves as a stable analogue of 3-hydroxyazetidinecarboxylic acid (3-OH-Aze). acs.orgresearchgate.net Amides of 3-OH-Aze are unstable, which prevents their incorporation into peptides. acs.org The 3-fluoro analogue overcomes this instability, providing a robust building block for creating modified peptides. acs.org These fluorinated azetidine-containing peptides are being explored for therapeutic purposes; for example, a fluoroazetidine iminosugar derived from this chemistry has shown activity in inhibiting the growth of pancreatic cancer cells. acs.org

Comparison with Other Fluorinated β-Amino Acids and Their Derivatives

3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated β-amino acid. nih.gov Its properties can be compared with acyclic fluorinated β-amino acids. The introduction of fluorine into amino acids generally decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid group due to the strong electron-withdrawing nature of fluorine. mdpi.com

The key difference between cyclic and acyclic analogues lies in conformational rigidity. The four-membered ring of the azetidine derivative imparts a significant conformational constraint. When incorporated into a peptide chain, this rigidity can help to stabilize specific secondary structures, such as turns or helices. researchgate.net Acyclic β-amino acids, while still influencing peptide structure, offer more conformational flexibility. The synthesis of acyclic fluorinated β-amino acids often involves different strategies, such as enzymatic kinetic resolution of racemic esters to obtain enantiomerically pure products. researchgate.net The choice between a cyclic or acyclic fluorinated β-amino acid in drug design depends on the desired balance between structural pre-organization and flexibility for binding to a biological target.

Analogues with Different Ring Sizes (e.g., fluoropyrrolidines)

Expanding the ring from the four-membered azetidine to a five-membered pyrrolidine (B122466) provides access to another important class of fluorinated cyclic amino acid analogues. The synthesis of fluoropyrrolidines can share strategic similarities with that of fluoroazetidines. For instance, a synthetic route to 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine utilizes a bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization, mirroring the strategy for the analogous azetidine.

Another significant pyrrolidine analogue is trans,trans-3,4-difluoroproline. Its synthesis has been reported starting from D-glucose, proceeding through a bicyclic azetidine intermediate which then undergoes ring expansion. researchgate.netmdpi.com This highlights the close synthetic relationship between these two heterocyclic systems. Fluoropyrrolidine derivatives have found applications in medicinal chemistry, for example, as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. nih.gov

Conclusion

Summary of Key Synthetic Advances

The synthesis of Methyl 3-fluoroazetidine-3-carboxylate, while not extensively detailed in publicly available literature for the final unprotected compound, can be logically deduced from established methodologies for constructing the core 3-fluoroazetidine-3-carboxylic acid scaffold. Key advancements in this area revolve around the synthesis of the crucial precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid. The successful pathway to this intermediate involves a multi-step sequence starting with the bromofluorination of a suitably protected allylic amine. researchgate.net Subsequent reduction, cyclization to form the azetidine (B1206935) ring, and a change of the nitrogen protecting group to the more versatile Boc group are critical transformations. researchgate.net The final step to the carboxylic acid precursor is achieved through oxidation. researchgate.net The conversion to the target methyl ester would then involve standard procedures for N-Boc deprotection followed by esterification of the carboxylic acid. A Chinese patent describes a similar transformation involving deprotection and esterification of a related azetidine derivative, suggesting the feasibility of this approach. google.com

Reiteration of the Compound's Importance as a Research Chemical

This compound serves as a significant research chemical primarily due to its potential as a versatile building block for the synthesis of more complex molecules. The presence of a fluorine atom at a quaternary center, a strained azetidine ring, and a modifiable ester group provides multiple points for diversification. In the context of drug discovery, the azetidine ring is a recognized bioisostere for other cyclic and acyclic moieties, and the introduction of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. The ester functionality allows for facile conversion to other functional groups, such as amides or alcohols, further expanding its synthetic utility. Its role as a non-cleavable ADC linker and a PROTAC linker highlights its emerging applications in advanced therapeutic modalities. medchemexpress.com

Outlook on the Continued Relevance of Fluorinated Azetidine Scaffolds in Organic Synthesis

The field of medicinal chemistry continues to see a significant impact from the incorporation of fluorine into drug candidates. Fluorinated azetidine scaffolds, in particular, are expected to remain highly relevant in organic synthesis for several reasons. The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, can lead to compounds with improved biological activity and selectivity. The development of novel synthetic methods to access a wider variety of substituted fluorinated azetidines will likely be an active area of research. As our understanding of the interplay between fluorine substitution and biological function grows, so too will the demand for well-characterized and synthetically accessible building blocks like this compound. The exploration of these scaffolds is anticipated to contribute to the development of new therapeutics with enhanced properties.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid and its esters often involve multi-step sequences that can be resource-intensive. researchgate.net Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps (atom economy), and minimizing waste generation are crucial for making the synthesis of these compounds more practical for large-scale production. researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, and the potential for higher yields and purity. researchgate.netnih.govresearchgate.net Developing a telescoped continuous flow protocol for the synthesis and functionalization of fluorinated azetidines could streamline their production. researchgate.net

Biocatalysis: The use of enzymes for specific transformations could offer a highly selective and environmentally friendly alternative to traditional chemical reagents for the synthesis of chiral fluorinated azetidines.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Identifying suitable green solvents and reagents that are compatible with the strained azetidine (B1206935) ring. |

| Flow Chemistry | Enhanced reaction control, improved safety for hazardous reactions, potential for automation and scalability. nih.govresearchgate.net | Optimizing reaction conditions (temperature, pressure, flow rate) for multi-step sequences in a continuous flow setup. researchgate.net |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovering or engineering enzymes with the desired activity and stability for the specific transformations required. |

Exploration of Novel Catalytic Approaches for Azetidine Synthesis and Functionalization

Catalysis offers a powerful tool for the construction and elaboration of the azetidine scaffold. While several catalytic methods for azetidine synthesis exist, their application to densely functionalized systems like Methyl 3-fluoroazetidine-3-carboxylate is an area ripe for investigation.

Promising avenues for research include:

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a mild and efficient way to forge challenging chemical bonds. nih.gov The application of photoredox catalysis to the synthesis and functionalization of fluorinated azetidines, for instance, through radical strain-release processes of azabicyclobutanes, could open up new synthetic pathways. thieme-connect.com

Transition Metal Catalysis: Palladium-catalyzed C-H amination has been shown to be effective for the synthesis of azetidines. rsc.org Further exploration of transition metal-catalyzed reactions, such as C-H functionalization at other positions of the azetidine ring, could lead to novel derivatives.

Lewis Acid Catalysis: Lanthanide triflates have been demonstrated as effective catalysts for the regioselective synthesis of azetidines from epoxy amines. frontiersin.orgnih.gov Investigating the use of these and other Lewis acids for the construction of fluorinated azetidine systems is a worthwhile endeavor.

Application in Complex Chemical Synthesis Beyond Current Scope

The application of this compound as a building block in the synthesis of complex molecules, particularly in medicinal chemistry, is a primary driver for its research.

Future research should focus on:

Incorporation into Peptides and Peptidomimetics: The constrained conformation of the azetidine ring can impart unique structural features to peptides, influencing their biological activity and stability. The fluorine atom can also modulate properties such as lipophilicity and metabolic stability.

Synthesis of Novel Heterocyclic Scaffolds: The strained azetidine ring can serve as a precursor to other heterocyclic systems through ring-opening or ring-expansion reactions.

Use as a Bioisostere: The 3-fluoroazetidine-3-carboxylate moiety could serve as a bioisosteric replacement for other functional groups in known bioactive molecules to improve their pharmacological profiles.

Investigation of Stereocontrol in Related Fluorinated Azetidine Syntheses

The stereochemistry of the fluorine and carboxylate groups has a profound impact on the biological activity of molecules containing the 3-fluoroazetidine-3-carboxylate scaffold. Therefore, the development of methods for the stereocontrolled synthesis of these compounds is of paramount importance.

Key research directions include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective fluorination of azetidine precursors or the asymmetric construction of the azetidine ring itself would be a significant advancement.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the fluorinated azetidine ring in a stereodefined manner is another viable strategy.

Diastereoselective Functionalization: For molecules containing multiple stereocenters, developing methods for the diastereoselective functionalization of the azetidine ring will be crucial.

Computational Studies on Reactivity and Conformational Preferences

Computational chemistry can provide valuable insights into the structure, reactivity, and properties of this compound, guiding future experimental work.

Areas for computational investigation include:

Conformational Analysis: Understanding the preferred conformations of the azetidine ring and how the substituents influence ring pucker is essential for designing molecules with specific shapes and biological activities.

Reactivity Studies: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations, aiding in the development of new synthetic methods. nih.gov

Prediction of Physicochemical Properties: Computational methods can be employed to predict properties such as pKa, lipophilicity, and metabolic stability, which are crucial for drug design and development.

| Research Area | Key Questions to Address | Potential Impact |

| Conformational Analysis | What are the most stable conformations? How does fluorine substitution affect ring pucker? | Rational design of conformationally constrained bioactive molecules. |

| Reactivity Studies | What are the most likely sites for nucleophilic or electrophilic attack? What are the transition state energies for key reactions? | Guidance for the development of new synthetic routes and functionalization strategies. |

| Property Prediction | What is the calculated lipophilicity (cLogP)? What are the predicted pKa values of the amine and carboxylic acid? | Prioritization of synthetic targets with desirable drug-like properties. |

Q & A

Q. How to reconcile conflicting bioactivity data for fluorinated azetidine derivatives?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to control for uptake differences.

- Solubility Limits : Use DLS to measure aggregation thresholds in assay buffers.

- Dose-Response Curves : Ensure IC50 values are derived from ≥8 data points to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.